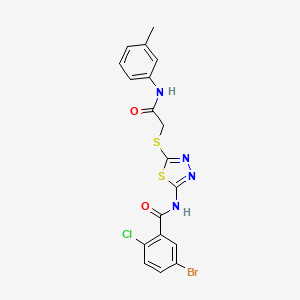

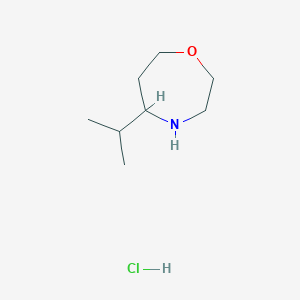

![molecular formula C6H11ClN2O2 B2363100 (1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride CAS No. 2413847-81-9](/img/structure/B2363100.png)

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride, commonly known as lobeline hydrochloride, is a natural alkaloid found in the Lobelia inflata plant. It has been used for medicinal purposes for centuries, particularly in the treatment of respiratory conditions such as asthma and bronchitis. In recent years, there has been a growing interest in the scientific research applications of lobeline hydrochloride due to its potential as a therapeutic agent for a range of conditions.

Scientific Research Applications

Synthesis and Structural Characterization

Chiral Morpholine Systems : A study focused on synthesizing a chiral 2,6-bridged morpholine system, demonstrating the chemical versatility of related compounds for creating complex molecular structures (Kilonda et al., 1995).

Crystal Structure Analysis : Research on the synthesis and crystal structure characterization of a compound with structural similarities to the query compound emphasized the importance of X-ray crystallography in determining molecular configurations and understanding intermolecular interactions (Wu et al., 2015).

Novel Synthesis Approaches : Investigations into the synthesis and reductions of related bicyclic compounds highlight innovative routes to obtain derivatives with potential applications in medicinal chemistry (Grošelj et al., 2005).

Renewable Source Utilization : A study demonstrated the use of a bicyclic lactone, derived from the catalytic pyrolysis of cellulose, as a chiral building block for new amino acids, showcasing the potential of using renewable sources for complex chemical syntheses (Defant et al., 2011).

Host-Guest Complexation : Research on the complexation of bicyclic azoalkanes by beta-cyclodextrin provided insights into substituent effects on the kinetics and thermodynamics of host-guest interactions, highlighting the application of such compounds in studying molecular recognition processes (Zhang et al., 2002).

Optically Active Derivatives : Efforts in the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives from related bicyclic compounds underpin the importance of such structures in developing biologically active natural products (Uchiyama et al., 2001).

properties

IUPAC Name |

(1R,5R,7R)-7-amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c7-4-1-3-2-5(4)10-6(9)8-3;/h3-5H,1-2,7H2,(H,8,9);1H/t3-,4-,5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNSLYUTCGDCJH-DEVUXVJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1N)OC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@@H]1N)OC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)

![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)

![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)